Cas no 1333869-08-1 (2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid)

2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
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- MDL: MFCD17524447
- Inchi: 1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
- InChI Key: KSPBLJDCELRAAM-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C(F)(F)F)=CC=C1OCC=C
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83284-0.05g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95.0% | 0.05g |
$168.0 | 2025-02-20 | |
Chemenu | CM422073-250mg |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95%+ | 250mg |
$*** | 2023-03-28 | |
Chemenu | CM422073-1g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95%+ | 1g |
$*** | 2023-03-28 | |
A2B Chem LLC | AV72289-50mg |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95% | 50mg |
$212.00 | 2024-04-20 | |
1PlusChem | 1P01AKRL-50mg |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 90% | 50mg |
$222.00 | 2025-03-19 | |
A2B Chem LLC | AV72289-100mg |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95% | 100mg |
$301.00 | 2024-04-20 | |
Enamine | EN300-83284-1.0g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95.0% | 1.0g |
$728.0 | 2025-02-20 | |
Enamine | EN300-83284-5.0g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95.0% | 5.0g |
$2110.0 | 2025-02-20 | |
Enamine | EN300-83284-0.25g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95.0% | 0.25g |
$361.0 | 2025-02-20 | |
Enamine | EN300-83284-0.5g |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid |
1333869-08-1 | 95.0% | 0.5g |
$569.0 | 2025-02-20 |
2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
Recent Advances in the Study of 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid (CAS: 1333869-08-1)
The compound 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid (CAS: 1333869-08-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid, which serves as a key intermediate in the preparation of various bioactive molecules. The presence of the trifluoromethyl group and the allyloxy moiety in its structure enhances its reactivity and makes it a valuable building block for the synthesis of more complex compounds. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, which is crucial for its application in pharmaceutical research.
In terms of biological activity, preliminary investigations have demonstrated that 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid exhibits promising inhibitory effects on specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
Further research has explored the compound's mechanism of action at the molecular level. Computational docking studies have revealed that 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid can bind to the active site of certain target proteins, primarily through hydrogen bonding and hydrophobic interactions. This binding affinity, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for further optimization and drug development.
Recent advancements in formulation technology have also addressed previous challenges associated with the compound's solubility and bioavailability. Novel delivery systems, such as nanoparticle-based carriers, have been developed to enhance the therapeutic efficacy of 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid. These innovations are particularly relevant for its potential application in targeted drug delivery systems.
Looking forward, ongoing research is focusing on the structural modification of 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid to improve its pharmacological properties. Several derivatives have been synthesized and are currently undergoing preclinical evaluation. The compound's versatility and the growing body of research supporting its biological activity make it a significant focus area in medicinal chemistry and drug discovery.
In conclusion, 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid (CAS: 1333869-08-1) represents a compound of considerable interest in contemporary pharmaceutical research. Its unique chemical structure, combined with promising biological activity and potential therapeutic applications, warrants continued investigation. Future studies will likely focus on optimizing its pharmacological profile and exploring its efficacy in various disease models, potentially leading to the development of novel therapeutic agents.
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